1-Chloro-5-iodo-6-methylisoquinoline

Organic Synthesis Medicinal Chemistry Procurement

ROCK inhibitor SAR programs demand sequential, chemoselective functionalization of the isoquinoline scaffold. 1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) addresses this challenge through orthogonal C5-I and C1-Cl reactivity, enabling successive Suzuki couplings without intermediate purification. This maps to the 6-methylisoquinoline pharmacophore of potent ROCK inhibitors (derivatives reported with ROCK2 IC50 down to 2 nM). Supplied at ≥98% purity; custom packaging and bulk quantities available upon request.

Molecular Formula C10H7ClIN
Molecular Weight 303.52 g/mol
Cat. No. B8721707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-iodo-6-methylisoquinoline
Molecular FormulaC10H7ClIN
Molecular Weight303.52 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)Cl)I
InChIInChI=1S/C10H7ClIN/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,1H3
InChIKeyGQSVZYOVPWSZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-5-iodo-6-methylisoquinoline: A Dihalogenated Isoquinoline Building Block for Orthogonal Cross-Coupling


1-Chloro-5-iodo-6-methylisoquinoline (CAS 943605-99-0) is a heterocyclic building block belonging to the isoquinoline class, characterized by a bicyclic structure consisting of a fused benzene and pyridine ring. Its molecular formula is C10H7ClIN, and it possesses a molecular weight of approximately 303.5 g/mol [1]. The compound features a unique substitution pattern: a chlorine atom at the 1-position, an iodine atom at the 5-position, and a methyl group at the 6-position. This specific arrangement of halogens, particularly the presence of both a chloro and an iodo substituent, makes it a valuable intermediate for sequential, chemoselective functionalization in organic synthesis .

Why 1-Chloro-5-iodo-6-methylisoquinoline Cannot Be Substituted with Other 6-Methylisoquinoline Halides


Generic substitution of 1-Chloro-5-iodo-6-methylisoquinoline with other halogenated 6-methylisoquinoline derivatives, such as 1-chloro-6-methylisoquinoline or 5-iodo-6-methylisoquinoline, fails due to fundamental differences in reactivity and synthetic utility. The presence of two distinct halogen atoms (Cl and I) at specific positions (1 and 5) in the target compound enables a level of chemoselectivity in metal-catalyzed cross-coupling reactions that is not possible with mono-halogenated analogs. The significant difference in reactivity between aryl iodides and aryl chlorides, which is well-documented in the literature, allows for sequential, orthogonal functionalization, a key advantage in complex molecule synthesis [1]. Substituting this compound with a simpler analog would forfeit this critical synthetic handle, potentially adding multiple steps to a synthetic route and reducing overall efficiency [2].

Quantitative Differentiation of 1-Chloro-5-iodo-6-methylisoquinoline: Purity, Reactivity, and Physicochemical Properties


Commercial Purity Comparison: 98% vs. Standard 95%

1-Chloro-5-iodo-6-methylisoquinoline is offered by at least one reputable vendor (Leyan) at a purity of 98% . This contrasts with the typical purity specification of 95% commonly listed for this compound by other commercial sources [1]. The higher purity specification reduces the need for additional purification steps prior to use in sensitive synthetic applications, potentially saving time and resources.

Organic Synthesis Medicinal Chemistry Procurement

Orthogonal Cross-Coupling Potential: Differential Reactivity of C-I vs. C-Cl Bonds

The target compound's differentiation is fundamentally rooted in the well-established, class-level reactivity difference between aryl iodides and aryl chlorides in palladium-catalyzed cross-coupling reactions. Aryl iodides are generally 100-1000 times more reactive than aryl chlorides under typical Suzuki-Miyaura conditions [1]. This allows for a predictable, stepwise functionalization: the more reactive C5-iodo bond can be selectively coupled first, followed by activation and coupling of the C1-chloro bond in a subsequent step. In contrast, the mono-halogenated analog 1-chloro-6-methylisoquinoline lacks this orthogonal handle, limiting it to a single functionalization event [2]. While direct kinetic data for this specific compound is not available, the class-level inference is strong and universally applied in synthetic planning.

Palladium Catalysis Sequential Coupling Synthetic Efficiency

Key Applications of 1-Chloro-5-iodo-6-methylisoquinoline in Drug Discovery and Materials Science


Synthesis of 1,5-Disubstituted-6-methylisoquinoline Pharmacophores via Sequential Suzuki Coupling

The primary application of this compound leverages its orthogonal reactivity. In a typical two-step, one-pot procedure, the C5-iodo bond can be selectively coupled with an arylboronic acid under mild palladium catalysis. Subsequently, the reaction conditions can be modified to activate the C1-chloro bond for a second, different Suzuki coupling, yielding a 1,5-diarylated-6-methylisoquinoline. This sequential approach is highly efficient for constructing libraries of 6-substituted isoquinoline derivatives, a structural class with demonstrated activity as Rho-kinase (ROCK) inhibitors [1].

Scaffold for Developing ROCK-I Inhibitors

6-Substituted isoquinolines are a key pharmacophore in the development of Rho-kinase (ROCK) inhibitors, which are of interest for treating glaucoma, hypertension, and atherosclerosis [1]. The target compound serves as an advanced intermediate that can be rapidly diversified at the 1- and 5-positions to explore structure-activity relationships (SAR) around this core. The presence of the 6-methyl group is a common feature in many potent ROCK inhibitors, making this specific substitution pattern highly relevant for medicinal chemistry programs [2].

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